5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide to form 3-(4-chlorophenyl)-1,2,4-oxadiazole.
Coupling with furan-2-carboxylic acid: The oxadiazole derivative is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-phenyl-1H-pyrrole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms and the oxadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H11BrClN3O3 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
5-bromo-N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H11BrClN3O3/c20-16-10-9-15(26-16)18(25)22-14-7-3-12(4-8-14)19-23-17(24-27-19)11-1-5-13(21)6-2-11/h1-10H,(H,22,25) |
InChI Key |
TYYXURJTQBYBNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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